molecular formula C8H7ClO4S B13054197 2-(Chlorosulfonyl)-4-methylbenzoic acid CAS No. 80998-71-6

2-(Chlorosulfonyl)-4-methylbenzoic acid

Cat. No.: B13054197
CAS No.: 80998-71-6
M. Wt: 234.66 g/mol
InChI Key: FBFNWNSDJFRTHI-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)-4-methylbenzoic acid is an organic compound characterized by the presence of a chlorosulfonyl group and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-4-methylbenzoic acid typically involves the chlorosulfonation of 4-methylbenzoic acid. This process can be carried out by reacting 4-methylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to maximize efficiency and yield. The product is then purified through crystallization or distillation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed through hydrolysis.

Scientific Research Applications

2-(Chlorosulfonyl)-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-4-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorosulfonyl)-4-methylbenzoic acid is unique due to the presence of both a chlorosulfonyl group and a methyl group on the benzoic acid core.

Properties

CAS No.

80998-71-6

Molecular Formula

C8H7ClO4S

Molecular Weight

234.66 g/mol

IUPAC Name

2-chlorosulfonyl-4-methylbenzoic acid

InChI

InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)7(4-5)14(9,12)13/h2-4H,1H3,(H,10,11)

InChI Key

FBFNWNSDJFRTHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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